Nabam, PESTANAL(R), analytical standard
Description
Ethylene (B1197577) Bisdithiocarbamates: Classification and Agrochemical Role of Nabam
The ethylene bisdithiocarbamates are a class of fungicides that have been widely used in agriculture to protect a variety of crops from fungal diseases. aminer.org Nabam, chemically known as disodium (B8443419) ethylenebis(dithiocarbamate), is a foundational member of this group. epa.govnih.gov Its fungicidal activity stems from its ability to inhibit enzyme activity in fungi by complexing with metal-containing enzymes, including those involved in the production of adenosine (B11128) triphosphate (ATP). ku.edu
While historically used directly on crops, Nabam's application has evolved. When mixed with zinc sulfate (B86663), it forms the fungicide zineb. epa.gov This practice was common to enhance its fungicidal efficacy. apsnet.org Today, the primary agrochemical relevance of Nabam is often in the context of its more stable derivatives and as a reference point for the analysis of the broader EBDC class of pesticides.
Historical Perspectives on Nabam Research and Application Trends
The development of dithiocarbamate (B8719985) fungicides marked a significant advancement in crop protection. The first patent for a dithiocarbamate fungicide was issued in 1934, with commercialization beginning in the early 1940s. mdpi.com Nabam, the first of the ethylene bisdithiocarbamates, was patented in 1943 and rapidly gained popularity, particularly among potato growers in the United States, as an alternative to copper sulfate. epa.gov It was first registered for use in the United States in 1948. epa.gov
However, the instability of Nabam in its solid form presented practical challenges. epa.gov This led to the development of more stable EBDC derivatives, such as maneb (B1676018) (patented in 1950) and mancozeb (B1675947) (registered in 1962). epa.gov
Over the decades, research and regulatory scrutiny of EBDCs, including Nabam, have increased. Concerns over potential human health and environmental risks, particularly related to its metabolite ethylenethiourea (B1671646) (ETU), led to special reviews by regulatory bodies like the U.S. Environmental Protection Agency (EPA). epa.gov As a result of these reviews, many food crop uses of Nabam were voluntarily canceled in the late 1980s. epa.gov Its current registered uses are primarily in industrial settings, such as in cooling towers, pulp and paper mills, and sugar processing. indigenousfoodandag.com
The Role of Nabam as an Analytical Standard in Environmental and Agrochemical Research
In contemporary research, Nabam's most critical role is that of an analytical standard. The accurate monitoring of pesticide residues in food and the environment is paramount for ensuring public safety and regulatory compliance. High-purity analytical standards are indispensable for the development, validation, and calibration of analytical methods used for this purpose.
The PESTANAL® brand, offered by Merck (formerly Sigma-Aldrich), signifies a high-purity analytical standard specifically designed for pesticide residue analysis. researchgate.net These standards undergo rigorous quality control to ensure their identity, purity, and concentration, which are critical for generating reliable and reproducible analytical data. researchgate.net The use of a well-characterized standard like Nabam PESTANAL® is fundamental for the accurate calibration of analytical instruments, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) systems, which are commonly used for pesticide analysis.
The high purity of PESTANAL® standards minimizes the risk of interferences from impurities that could co-elute with the analyte of interest, leading to inaccurate quantification. Each PESTANAL® standard is typically accompanied by a Certificate of Analysis that provides detailed information about its purity and characterization, ensuring traceability and confidence in the analytical results.
Method validation is a critical process in analytical chemistry that demonstrates that a particular method is suitable for its intended purpose. The use of a high-purity analytical standard like Nabam PESTANAL® is a prerequisite for conducting meaningful method validation studies. Key validation parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) are all assessed using a reliable reference standard.
Table 1: Chemical Identity of Nabam
| Attribute | Value |
|---|---|
| IUPAC Name | disodium;N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate |
| CAS Number | 142-59-6 |
| Chemical Formula | C4H6N2Na2S4 |
| Molecular Weight | 256.34 g/mol |
Table 2: List of Compound Names Mentioned
| Compound Name |
|---|
| Nabam |
| Ethylenethiourea (ETU) |
| Zineb |
| Maneb |
| Mancozeb |
| Copper sulfate |
Structure
3D Structure of Parent
Properties
Molecular Formula |
C4H6N2Na2S4 |
|---|---|
Molecular Weight |
256.4 g/mol |
IUPAC Name |
disodium;N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate |
InChI |
InChI=1S/C4H8N2S4.2Na/c7-3(8)5-1-2-6-4(9)10;;/h1-2H2,(H2,5,7,8)(H2,6,9,10);;/q;2*+1/p-2 |
InChI Key |
UQJQVUOTMVCFHX-UHFFFAOYSA-L |
Canonical SMILES |
C(CNC(=S)[S-])NC(=S)[S-].[Na+].[Na+] |
Origin of Product |
United States |
Environmental Science Research on Nabam: Fate, Transformation, and Ecotoxicological Investigations
Environmental Fate and Degradation Pathways of Nabam
Nabam is known to be relatively unstable in the environment, readily transforming into several degradation products. The primary and most studied metabolites are ethylenethiourea (B1671646) (ETU) and ethyleneurea (EU). Environmental fate data indicate that Nabam degrades to ETU and EU within a matter of days. um.edu.my The rate and extent of these transformations are dictated by a combination of abiotic and biotic factors.
Abiotic Transformation Mechanisms of Nabam
Abiotic processes, including photodegradation and hydrolysis, play a significant role in the initial breakdown of Nabam in the environment. However, comprehensive data on the kinetics of these processes are limited, with many studies highlighting the need for further research. researchgate.net
Hydrolysis, the chemical breakdown of a compound due to reaction with water, is a key abiotic degradation pathway for many pesticides, including dithiocarbamates. The rate of hydrolysis is often dependent on the pH and temperature of the surrounding environment. For dithiocarbamates, hydrolysis can be more effective at pH values between 8 and 9. researchgate.net The acid hydrolysis of these compounds is a known analytical method for their determination, which involves their conversion to carbon disulfide. nih.gov
While general information suggests that Nabam and other EBDCs hydrolyze in water, specific kinetic studies detailing the half-life of Nabam at different pH values and temperatures are scarce. Research on mancozeb (B1675947) indicates that its hydrolysis half-life in water at pH 5-9 is less than one day, with the degradation products and their amounts being pH-dependent. The identified hydrolysis products for mancozeb include ethylene (B1197577) bisisothiocyanate sulfide (B99878) (EBIS), ETU, and EU. Given the structural similarities, a similar rapid hydrolysis pathway is expected for Nabam, but detailed kinetic data remains a research gap.
Biotic Degradation Processes of Nabam
Microbial activity is a primary driver of pesticide degradation in both soil and aquatic ecosystems. The biodegradation of dithiocarbamate (B8719985) fungicides has been the subject of various investigations, highlighting the role of microorganisms in their transformation and detoxification.
The degradation of EBDC fungicides like mancozeb in soil is attributed to both chemical and biological factors. researchgate.net Several studies have identified microorganisms capable of degrading these fungicides. For example, specific Bacillus bacteria have been isolated from soil during the in vitro degradation of mancozeb. researchgate.net Fungi such as Aspergillus niger and Trichoderma species have also been shown to degrade mancozeb. iaset.ussmujo.id These microorganisms can utilize the fungicide as a source of nutrients, leading to its breakdown.
The degradation of mancozeb, ETU, and EU in soil has been reported to have half-lives of 2.9, 2.5, and 4.8 days, respectively, under specific conditions. researchgate.net This indicates that microbial populations in the soil can rapidly transform these compounds. While these findings for a related EBDC suggest a similar fate for Nabam, specific studies identifying the microbial consortia responsible for Nabam degradation and their efficiency in different environmental systems are not extensively documented.
The primary microbial metabolites of Nabam are consistent with its abiotic degradation products, namely ETU and EU. um.edu.my The metabolic pathway involves the initial breakdown of the dithiocarbamate structure. In hepatocytes, the metabolization of maneb (B1676018) and mancozeb generates ETU and leads to the release of manganese. nih.gov This suggests that a key metabolic step is the cleavage of the metal-dithiocarbamate complex and the subsequent transformation of the ethylene bisdithiocarbamate ligand.
Further degradation of ETU is also microbially mediated. The identification of these and other potential metabolites is crucial for a complete understanding of the environmental fate of Nabam. Analytical techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) are powerful tools for identifying and quantifying pesticide degradation products in environmental samples. nih.govku.ac.aemdpi.com However, a comprehensive metabolic pathway for Nabam, detailing all intermediate and final products of microbial degradation, has yet to be fully elucidated.
Formation and Environmental Behavior of Key Metabolites, notably Ethylene Thiourea (B124793) (ETU)
The environmental persistence and impact of Nabam are intrinsically linked to the formation and behavior of its metabolites, with ethylene thiourea (ETU) being of primary concern due to its toxicological profile and environmental mobility.
Nabam, a sodium salt of ethylene bis(dithiocarbamate), readily degrades in the environment to form ETU. This transformation is a significant pathway for the dissipation of the parent compound. The rate of this degradation is influenced by environmental conditions such as pH. For instance, the decomposition of Nabam has been observed to increase with decreasing pH in aqueous media epa.gov. The process involves the formation of an intermediate, ethylene bis-isocyanate sulfide (EBIS), which subsequently degrades to ETU and ethylene urea (B33335) (EU) over a period of days regulations.gov. While the general pathway is understood, the detailed chemical mechanisms of these transformations are complex and can vary with environmental conditions.
ETU exhibits properties that contribute to its potential for environmental mobility, particularly in soil systems. It is characterized by its high water solubility and low tendency to adsorb to soil particles, which elevates concerns about its potential to contaminate groundwater.
Table 1: Soil Adsorption Coefficients (Kd) for Ethylene Thiourea (ETU) in Various Soil Types
| Soil Characteristics | Kd Value | Reference |
|---|---|---|
| 2.1% clay, 1.4% silt, 96.3% sand, 0.1% humus, pH 6.4 | 0.06 | nih.gov |
| 2.5% clay, 1.4% silt, 95.7% sand, 0.3% humus, pH 6.3 | 0.13 | nih.gov |
Distribution and Dissipation of Nabam and Metabolites in Environmental Compartments
The ultimate environmental distribution of Nabam and its metabolites is governed by a combination of physical and chemical processes, including adsorption/desorption and volatilization.
Volatilization is another potential pathway for the dissipation of chemical compounds from soil and water surfaces into the atmosphere. This process is largely governed by the compound's Henry's Law constant, which relates its partial pressure in the air to its concentration in water. For ethylene thiourea, the estimated Henry's Law constant is 1.4 x 10⁻¹¹ atm-cu m/mole, a value that indicates that volatilization from water and moist soil surfaces is not an important environmental fate process nih.gov. This low volatility suggests that ETU is likely to remain in the soil and water compartments rather than being transported into the atmosphere. Information on the Henry's Law constant for Nabam was not available in the reviewed sources.
Ecotoxicological Research on Nabam and its Transformation Products
The potential ecological impact of Nabam and its metabolites has been investigated across various trophic levels.
Nabam has been shown to be highly toxic to some aquatic organisms. For instance, a 96-hour acute toxicity test on Rainbow trout (Oncorhynchus mykiss) determined a median lethal concentration (LC50) of 92 parts per billion (ppb) for a formulated product containing Nabam epa.gov. A draft risk assessment by the U.S. Environmental Protection Agency (EPA) indicated that for aquatic organisms, assuming all applied Nabam is released into the environment, the risks are above the acute level of concern for all species regulations.gov. The most sensitive freshwater invertebrates have an acute risk quotient (RQ) of 1.8, while for the most sensitive estuarine/marine fish, the acute RQ is 150 regulations.gov.
Ethylene thiourea, while being a metabolite of concern for human health due to its classification as a probable human carcinogen (Group B2) and its teratogenic effects, generally exhibits lower acute toxicity to aquatic organisms compared to Nabam regulations.govwikipedia.org. However, chronic exposure to ETU may still pose a risk. For example, chronic risks of concern have been identified for freshwater invertebrates, with a chronic RQ of 5.5 regulations.gov. For aquatic plants, the 7-day acute EC₅₀ for biomass of free-floating plants was determined to be greater than 960 mg/L, suggesting low acute toxicity to this group herts.ac.uk.
Table 2: Ecotoxicity Data for Nabam and Ethylene Thiourea (ETU)
| Compound | Organism | Endpoint | Value | Reference |
|---|---|---|---|---|
| Nabam (formulated product) | Rainbow trout (Oncorhynchus mykiss) | 96-hour LC50 | 92 ppb | epa.gov |
| Nabam | Freshwater Invertebrates | Acute Risk Quotient | 1.8 | regulations.gov |
| Nabam | Estuarine/Marine Fish | Acute Risk Quotient | 150 | regulations.gov |
| Ethylene Thiourea (ETU) | Freshwater Invertebrates | Chronic Risk Quotient | 5.5 | regulations.gov |
Aquatic Ecotoxicity Research
The presence of Nabam in aquatic environments necessitates a thorough understanding of its toxicity to the organisms inhabiting these ecosystems. Research has been conducted to determine the acute and chronic effects of Nabam on a range of freshwater, estuarine, and marine life.
Acute and Chronic Effects on Freshwater Organisms (e.g., Fish, Invertebrates)
Studies have indicated that Nabam is slightly to moderately toxic to both cold and warm water fish. epa.gov In terms of acute toxicity to freshwater invertebrates, Nabam is considered moderately toxic. epa.gov
A significant concern in freshwater ecosystems is the degradation of Nabam to ethylene thiourea (ETU), which has been shown to pose chronic risks to freshwater invertebrates.
Table 1: Acute and Chronic Toxicity of Nabam to Freshwater Organisms
| Species | Endpoint | Value | Reference |
|---|---|---|---|
| Freshwater Fish | Acute Toxicity (96-hr LC50) | Slightly to Moderately Toxic | epa.gov |
| Freshwater Invertebrates | Acute Toxicity (48-hr EC50) | Moderately Toxic | epa.gov |
Acute and Chronic Effects on Estuarine and Marine Organisms
The toxicity of Nabam to estuarine and marine organisms has been shown to vary widely, ranging from highly toxic to practically nontoxic. epa.gov This variability underscores the importance of species-specific assessments when evaluating the potential risks of Nabam in these diverse ecosystems.
Table 2: Acute and Chronic Toxicity of Nabam to Estuarine and Marine Organisms
| Organism Group | Endpoint | Toxicity Range | Reference |
|---|
Impacts on Primary Producers in Aquatic Ecosystems (e.g., Algae, Aquatic Plants)
Limited specific data is available on the direct impact of Nabam on primary producers such as algae and aquatic plants. However, given its fungicidal and algicidal properties, it is anticipated that Nabam could have inhibitory effects on these organisms, which form the base of the aquatic food web. Further research is needed to quantify the EC50 values for representative species like Selenastrum capricornutum (green algae) and Lemna gibba (duckweed) to fully assess the risk to aquatic primary productivity.
Terrestrial Ecotoxicity Research
The potential for Nabam to impact terrestrial ecosystems has also been a focus of research, particularly concerning avian species and important invertebrates like pollinators.
Toxicity Assessments for Avian Species
Based on available data, Nabam is considered to be practically nontoxic to birds on both an acute oral and subacute dietary basis. epa.gov This suggests a lower immediate risk to avian populations from exposure to this compound.
Table 3: Avian Toxicity of Nabam
| Exposure Route | Toxicity Classification | Reference |
|---|---|---|
| Acute Oral | Practically Nontoxic | epa.gov |
Effects on Terrestrial Invertebrates, with a focus on Pollinators (e.g., Honeybees)
For terrestrial invertebrates, particularly vital pollinators such as honeybees (Apis mellifera), Nabam has been found to be practically nontoxic. epa.gov This is a critical finding, as pollinator health is essential for the reproduction of many plant species, including agricultural crops.
Table 4: Toxicity of Nabam to Honeybees
| Species | Endpoint | Toxicity Classification | Reference |
|---|
Developmental Ecotoxicity in Amphibian Models
Nabam, a dithiocarbamate fungicide, has been the subject of ecotoxicological studies to determine its potential impact on the developmental stages of aquatic organisms, including amphibians. Research using model organisms like the African clawed frog (Xenopus laevis) is crucial for understanding the risks posed by such chemicals in aquatic ecosystems. Studies on dithiocarbamates have demonstrated that they can be teratogenic to vertebrates, particularly affecting fish development. In zebrafish, another key aquatic model, exposure to dithiocarbamates results in characteristic developmental abnormalities, including distorted notochord development and a shortened anterior-to-posterior axis. nih.gov While direct and extensive data on Nabam's effects on various amphibian species remain a specific area of research, the findings in other aquatic vertebrates provide significant cause for concern regarding amphibian development, given the conserved nature of many developmental pathways.
Developmental toxicity studies often employ standardized assays like the Frog Embryo Teratogenesis Assay-Xenopus (FETAX) to assess mortality, malformations, and growth inhibition. These assays expose embryos to a range of concentrations of the test substance and monitor developmental outcomes over a set period. The teratogenic effects observed from related dithiocarbamate compounds in aquatic models highlight the vulnerability of embryonic and larval stages to this class of fungicides.
Table 1: Observed Developmental Effects of Dithiocarbamates in Aquatic Vertebrate Models
| Model Organism | Observed Effects | Reference |
|---|---|---|
| Zebrafish (Danio rerio) | Distorted notochord | nih.govnih.gov |
| Zebrafish (Danio rerio) | Shortened anterior-to-posterior axis | nih.gov |
Mechanisms Underlying Ecotoxicological Effects
The ecotoxicological effects of Nabam and other dithiocarbamates are underpinned by several distinct biochemical mechanisms. Their chemical structure allows them to interact with and disrupt fundamental cellular processes, leading to the observed toxicity in aquatic organisms. The primary modes of action include enzymatic inhibition, interference with protein structure and function, disruption of metal balance, and induction of oxidative stress.
Investigation of Lysyl Oxidase Inhibition in Aquatic Organisms
A significant mechanism contributing to the developmental toxicity of dithiocarbamates is the inhibition of lysyl oxidases (LOX). nih.gov LOX is a family of copper-dependent enzymes essential for the cross-linking of collagen and elastin, which are critical components of the extracellular matrix. nih.gov The proper function of LOX is vital for the structural integrity of tissues, and its inhibition during embryonic development can lead to severe malformations.
Research has demonstrated that the teratogenic effects induced by dithiocarbamates in zebrafish, such as notochord distortion, strongly resemble the effects seen when LOX is directly inhibited. nih.gov Studies have provided direct evidence that dithiocarbamates inhibit zebrafish LOX activity. This inhibition is a key molecular initiating event that leads to the adverse developmental outcomes observed in ecotoxicity studies. nih.gov The chelation of copper, a necessary cofactor for LOX, is one of the proposed mechanisms by which dithiocarbamates exert this inhibitory effect. nih.gov
Interaction with Sulfhydryl Groups and Disruptions of Protein Function
A well-established mechanism of dithiocarbamate toxicity is their ability to react with sulfhydryl (-SH) groups. nih.govresearchgate.net Sulfhydryl groups are present in the amino acid cysteine and are critical for the structure and function of numerous proteins and enzymes. researchgate.net By binding to these groups, Nabam and its metabolites can form disulfide bonds or other adducts, leading to conformational changes that inactivate the protein or enzyme. researchgate.netresearchgate.net
This interaction is a broad-spectrum mechanism, affecting a wide range of biological processes. Many enzymes rely on free sulfhydryl groups within their active sites for catalytic activity. The inhibition of such enzymes can disrupt metabolism, cellular signaling, and detoxification pathways. researchgate.netepa.gov This disruption of protein function is a fundamental aspect of the toxicity of dithiocarbamates to both target fungi and non-target aquatic organisms. epa.gov
Influence on Essential Metal Homeostasis in Exposed Biota
Dithiocarbamates, including Nabam, are powerful chelating agents, meaning they can bind strongly to metal ions. encyclopedia.pubnih.gov This property is fundamental to their fungicidal action but also contributes significantly to their ecotoxicity. They can form stable complexes with a variety of essential metals, particularly divalent cations like copper (Cu) and zinc (Zn). encyclopedia.pubnih.gov
Table 2: Impact of Dithiocarbamate Chelation on Essential Metals
| Essential Metal | Biological Role | Consequence of Chelation | Reference |
|---|---|---|---|
| Copper (Cu) | Cofactor for enzymes (e.g., Lysyl Oxidase, Superoxide (B77818) Dismutase) | Inhibition of enzymatic activity, developmental defects, oxidative stress | nih.govnih.gov |
Modulation of Cellular Antioxidant Systems (e.g., Glutathione (B108866) Status)
Exposure to Nabam and other dithiocarbamates can induce oxidative stress in aquatic organisms. researchgate.net Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the organism's antioxidant defense systems to neutralize them. mdpi.com
Dithiocarbamates can contribute to oxidative stress through multiple pathways. Their interaction with sulfhydryl groups can deplete cellular levels of glutathione (GSH), a critical non-enzymatic antioxidant. benthamopen.com GSH plays a key role in detoxifying ROS and other harmful compounds. researchgate.netnih.gov Furthermore, by chelating metal cofactors like copper and zinc, dithiocarbamates can inhibit the activity of key antioxidant enzymes such as superoxide dismutase (SOD) and catalase. researchgate.net The inhibition of glutathione reductase, the enzyme that regenerates the active form of glutathione, has also been noted as an effect of dithiocarbamates. researchgate.net This weakening of the antioxidant defense system makes the organism more susceptible to damage from ROS, leading to lipid peroxidation, protein damage, and DNA damage, which ultimately contributes to cellular toxicity.
Biochemical and Molecular Research on Nabam S Mechanisms of Action
Enzymatic Inhibition and Interference with Metabolic Pathways
Nabam's inhibitory action on enzymes and its disruption of metabolic pathways are central to its fungicidal properties. These effects are largely attributed to its ability to interact with metal-containing enzymes and interfere with energy production.
Nabam and its metabolites can form complexes with metal ions, which are essential cofactors for a variety of enzymes. This chelation of metals can lead to enzyme inhibition and subsequent disruption of vital biochemical pathways. nih.govmdpi.commdpi.comresearchgate.net Dithiocarbamates are known to interact with copper and zinc, which are crucial for the catalytic activity of many metalloenzymes. nih.govmdpi.com
One of the significant molecular targets of Nabam is the cytochrome P-450 enzyme system. nih.gov In vitro studies have demonstrated that Nabam can cause the denaturation and destruction of cytochrome P-450. nih.gov This is believed to occur through the covalent binding of Nabam or its derivatives with the cysteine sulfhydryl groups within the enzyme's active site. nih.govnih.govresearchgate.netelsevierpure.com The sulfhydryl groups are critical for the proper folding and function of these enzymes, and their modification by Nabam leads to a loss of enzymatic activity. nih.govresearchgate.netelsevierpure.com
The biochemical repercussions of this enzymatic inhibition are significant. For instance, the inhibition of cytochrome P-450-dependent monooxygenases disrupts the metabolism of various endogenous and exogenous compounds. nih.gov This can interfere with detoxification processes and the biosynthesis of essential molecules within the fungal cell. The interaction of dithiocarbamates with sulfhydryl groups is a key mechanism of their toxicity, affecting a wide range of proteins and enzymes that are dependent on these functional groups for their activity. nih.govresearchgate.netelsevierpure.com
| Enzyme System | Mechanism of Inhibition | Biochemical Consequence |
|---|---|---|
| Cytochrome P-450 | Covalent binding to cysteine sulfhydryl groups, leading to denaturation and destruction. nih.gov | Inhibition of monooxygenase activity, disrupting metabolism and detoxification. nih.gov |
| Copper-dependent enzymes | Chelation of the copper cofactor. nih.gov | Loss of enzymatic function in various metabolic pathways. |
| Zinc-dependent enzymes | Chelation of the zinc cofactor. nih.govmdpi.com | Disruption of cellular processes reliant on zinc metalloenzymes. nih.gov |
Adenosine (B11128) Triphosphate (ATP) is the primary energy currency of the cell, and its continuous synthesis is essential for survival. wikipedia.orgkhanacademy.org Cellular respiration, which includes glycolysis, the citric acid cycle, and oxidative phosphorylation, is the main process for ATP production. wikipedia.orgwikipedia.org Nabam has been shown to interfere with this critical process, leading to a depletion of cellular energy.
The primary mechanism by which Nabam disrupts ATP synthesis is through the inhibition of oxidative phosphorylation. wikipedia.orgourbiochemistry.com This process, which occurs in the mitochondria, involves a series of electron transport chain complexes that generate a proton gradient across the inner mitochondrial membrane, driving the synthesis of ATP by ATP synthase. wikipedia.orgnih.gov Research suggests that dithiocarbamates can uncouple oxidative phosphorylation, dissipating the proton gradient and thereby inhibiting ATP synthesis. ourbiochemistry.com
Furthermore, the metabolism of Nabam can lead to the production of reactive oxygen species (ROS), which can induce oxidative stress. nih.gov Oxidative stress can damage mitochondrial components, including the enzymes of the electron transport chain and ATP synthase, further impairing ATP production. nih.gov The disruption of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) metabolism, a key coenzyme in cellular respiration, can also contribute to the inhibition of ATP synthesis. nih.govelifesciences.orgnih.gov
| Pathway/Process | Effect of Nabam | Molecular Consequence |
|---|---|---|
| Oxidative Phosphorylation | Uncoupling of the proton gradient. ourbiochemistry.com | Inhibition of ATP synthase and reduced ATP production. wikipedia.org |
| Mitochondrial Function | Induction of oxidative stress and damage to mitochondrial components. nih.gov | Impaired electron transport chain function. |
| NAD Metabolism | Potential disruption of NAD/NADH ratio. nih.govnih.gov | Reduced substrate for the electron transport chain, leading to decreased ATP synthesis. elifesciences.org |
Identification and Characterization of Active Fungitoxic Species of Nabam
Nabam itself is not the primary fungitoxic agent. Instead, it acts as a precursor that is converted into more potent compounds within the biological environment.
Research has identified Ethylene (B1197577) Thiuram Monosulphide (ETM) as a key active fungitoxic species derived from Nabam. nih.gov Upon application, Nabam breaks down to form various products, with ETM being a significant and highly fungicidal component. nih.gov The biocidal activity of ETM is attributed to its ability to react with cellular components, leading to widespread disruption of fungal cell function. It is believed that ETM, like other dithiocarbamate (B8719985) derivatives, can inactivate enzymes by reacting with sulfhydryl groups. nih.gov
Molecular Interactions and Cellular Responses to Nabam Exposure
Exposure to Nabam and its degradation products triggers a range of molecular interactions and cellular responses in target organisms. These responses are often indicative of cellular stress and attempts by the organism to mitigate the toxic effects of the compound.
The interaction of Nabam and its metabolites with cellular macromolecules can lead to a generalized stress response. nih.govnih.govfrontiersin.orgreactome.orguam.es This can involve changes in gene expression, with the upregulation of genes involved in detoxification, DNA repair, and protein folding (heat shock proteins), and the downregulation of genes involved in growth and replication. nih.govmdpi.com
Furthermore, Nabam exposure can lead to the activation of specific cell signaling pathways. mdpi.comnih.govnih.govyoutube.comyoutube.com These pathways may be involved in sensing cellular damage and initiating protective measures or, in cases of severe damage, programmed cell death (apoptosis). The disruption of cellular homeostasis by Nabam can trigger a cascade of events that ultimately lead to the demise of the fungal cell.
Investigation of Protein Thiol Reactivity and Adduct Formation
The mechanism of action for Nabam and its metabolites is significantly linked to their reactivity with protein thiols. Cysteine residues, with their nucleophilic sulfhydryl (-SH) groups, are particularly susceptible to covalent modification by electrophilic compounds. Research indicates that dithiocarbamates like Nabam can interact with these critical functional groups within proteins, leading to the formation of stable adducts.
Studies focusing on the in vitro effects of Nabam on hepatic microsomal monooxygenases have suggested that its inhibitory action stems from the covalent binding of its derivatives to cysteine sulfhydryl groups within enzymes like cytochrome P-450. nih.gov This interaction represents the formation of a protein adduct, where the fungicide or its metabolite becomes chemically bonded to the protein. One of the primary breakdown products of Nabam, ethylene bis-isothiocyanate sulfide (B99878) (EBIS), has been identified as a key metabolite that directly affects hepatic monooxygenase activity, suggesting it plays a significant role in this adduct formation. nih.gov The process involves the electrophilic centers of Nabam's metabolites reacting with the nucleophilic sulfur atom of a cysteine residue, disrupting its normal biochemical role.
This covalent modification is a critical initial step in the cascade of events leading to altered protein function. The stability of these adducts means the modification is often not easily reversible, leading to a lasting impact on the protein's structure and activity.
| Interacting Molecule | Target Site | Type of Interaction | Result |
|---|---|---|---|
| Nabam / Metabolites (e.g., EBIS) | Cysteine Sulfhydryl Groups (-SH) | Covalent Bonding | Protein Adduct Formation |
| Nabam | Cytochrome P-450 | Covalent Binding | Denaturation and Destruction |
Implications for Protein Conformation and Enzymatic Catalysis
The formation of covalent adducts between Nabam's metabolites and protein thiols has profound implications for the protein's three-dimensional structure (conformation) and its catalytic function. A protein's specific, folded conformation is essential for its activity, particularly for enzymes, where the precise geometry of the active site is paramount for substrate binding and catalysis.
When a cysteine residue is modified by adduct formation, it can disrupt the intricate network of non-covalent interactions, such as hydrogen bonds and disulfide bridges, that maintain the protein's native conformation. This disruption leads to a change in the protein's shape, a process known as denaturation. Research on Nabam's effect on cytochrome P-450 provides a clear example of this phenomenon. The covalent binding to sulfhydryl groups leads to the denaturation of cytochrome P-450 into an inactive form, cytochrome P-420, and can even cause the destruction of the enzyme. nih.gov
This alteration in conformation directly impacts enzymatic catalysis. The change in the enzyme's shape can distort the active site, preventing the substrate from binding effectively. This mechanism is a form of non-competitive inhibition, where the inhibitor (the Nabam metabolite) binds to a site on the enzyme other than the active site, but in doing so, changes the active site's conformation and prevents the catalytic reaction from occurring. bioninja.com.auworthington-biochem.com Studies have demonstrated that Nabam significantly decreases the activity of hepatic microsomal enzymes, including aniline (B41778) hydroxylase and aminopyrine (B3395922) N-demethylase, thereby inhibiting the metabolism of their respective substrates. nih.govnih.gov This inhibition of essential enzyme systems is a direct consequence of the initial thiol reactivity and subsequent conformational changes.
| Enzyme System/Protein | Observed Effect | Functional Consequence |
|---|---|---|
| Cytochrome P-450 | Denaturation to Cytochrome P-420; Destruction nih.gov | Loss of enzymatic activity |
| Aniline Hydroxylase | Inhibition of metabolism nih.govnih.gov | Decreased catalytic rate |
| Aminopyrine N-Demethylase | Inhibition of metabolism nih.govnih.gov | Decreased catalytic rate |
Advanced Analytical Methodologies for the Determination of Nabam and Its Metabolites As Analytical Standards
Chromatographic Techniques for Quantitative and Qualitative Analysis
Chromatographic methods are fundamental in the analytical workflow for separating and quantifying Nabam and its metabolites from complex matrices. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are the predominant techniques employed, often coupled with specialized detection systems to enhance sensitivity and selectivity.
A significant challenge in the analysis of Nabam is its inherent instability and lack of a strong chromophore, which makes direct detection by UV-Vis difficult. To overcome this, liquid chromatography coupled with post-column reaction (PCR) detection has been successfully implemented. This approach involves the chromatographic separation of Nabam, followed by a chemical reaction that converts the analyte into a more easily detectable derivative.
One established method utilizes micellar liquid chromatography for the separation of Nabam. Following elution from the column, the fungicide is subjected to acid hydrolysis, which breaks it down to ethylenediamine (B42938). This intermediate is then derivatized with o-phthalaldehyde and 2-mercaptoethanol (OPA-MERC) to form a highly fluorescent product. This fluorigenic labeling significantly enhances the sensitivity of the detection. rsc.org This method has demonstrated high recovery rates (averaging 89 ± 7.7%) for Nabam in various crop matrixes, including papaya, lettuce, cucumber, spinach, and applesauce, with a linear range from the detection limit of approximately 1 ng up to 1000 ng. rsc.org
Table 1: Performance of LC-PCR for Nabam Analysis
| Parameter | Value | Reference |
|---|---|---|
| Analytical Technique | Micellar Liquid Chromatography with Post-Column Reaction Detection | rsc.org |
| Derivatization Reagent | o-phthalaldehyde-mercaptoethanol (OPA-MERC) | rsc.org |
| Detection Limit | ~1 ng | rsc.org |
| Linear Range | 1 ng - 1000 ng | rsc.org |
| Average Recovery in Crops | 89 ± 7.7% | rsc.org |
Dithiocarbamates (DTCs), the class of fungicides to which Nabam belongs, are often present as complex mixtures in environmental and food samples. The development of high-resolution chromatographic methods is therefore essential for their individual separation and quantification. Due to their polarity and instability, conventional reversed-phase liquid chromatography can be challenging.
Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful technique for the separation of different DTC subclasses. nih.govscispace.com Zwitterionic polymer-based HILIC (ZIC-pHILIC) columns, in particular, have shown excellent performance in separating dimethyldithiocarbamates, ethylenebis(dithiocarbamates) (like Nabam), and propylenebis(dithiocarbamates). nih.govscispace.com This selectivity is crucial as the toxicity of DTCs can vary significantly between subclasses. While other HILIC columns can achieve separation, the ZIC-pHILIC column has been noted for its superior selectivity and sensitivity, especially when coupled with mass spectrometry. scispace.com
Ultra-high-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (LC-MS/MS) has also been utilized for the rapid and sensitive analysis of DTCs. scispace.com In some methods, DTCs are methylated prior to analysis to improve their chromatographic behavior and detection. nih.gov An Acquity UPLC BEH C18 column, for instance, has been successfully used to separate methylated derivatives of various DTCs. nih.gov
Mass Spectrometry Approaches for Structure Elucidation and Trace Analysis
Mass spectrometry (MS) is an indispensable tool for the structural elucidation of Nabam's degradation products and for the trace-level analysis of both the parent compound and its metabolites in complex environmental matrices.
While Nabam itself is not directly amenable to GC analysis due to its low volatility and thermal instability, GC-MS is a valuable technique for profiling its degradation products. The traditional method for the determination of dithiocarbamates involves their acid hydrolysis to carbon disulfide (CS₂), which is volatile and can be readily analyzed by GC-MS. thermofisher.com This method, however, is a non-specific summation of all DTCs present and does not differentiate between individual compounds.
For more specific degradation product profiling, pyrolysis-GC-MS (Py-GC-MS) can be employed. This technique involves the controlled thermal degradation of the sample followed by GC-MS analysis of the resulting volatile fragments. This can provide a "fingerprint" of the original compound and help in identifying its thermal breakdown products. While specific studies on Nabam using Py-GC-MS are not abundant in the readily available literature, the technique has been successfully applied to study the thermal degradation of other complex organic molecules, providing insights into their decomposition pathways.
Furthermore, derivatization techniques can be used to make Nabam's degradation products more amenable to GC-MS analysis. For instance, after extraction, DTCs can be methylated with reagents like methyl iodide, and the resulting methyl derivatives can be analyzed by GC-MS. nih.gov This approach allows for the determination of different DTC classes.
The detection of Nabam and its metabolites at trace levels in environmental samples requires highly sensitive and selective analytical techniques. Advanced mass spectrometry methods, particularly those coupled with liquid chromatography, are at the forefront of this field.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the trace analysis of DTCs. nih.govresearchgate.net This technique offers high selectivity through multiple reaction monitoring (MRM), which minimizes matrix interference and allows for the accurate quantification of target analytes at very low concentrations. For instance, a modified QuEChERS method followed by LC-MS/MS has been developed for the analysis of ten different DTCs, achieving limits of quantification in the sub-µg/kg range for some compounds. nih.gov
High-resolution mass spectrometry (HRMS), such as that utilizing Orbitrap or time-of-flight (TOF) analyzers, provides highly accurate mass measurements, which aids in the confident identification of unknown metabolites and degradation products. nih.govlcms.cz
Ambient ionization mass spectrometry techniques, such as Direct Analysis in Real Time (DART) and Desorption Electrospray Ionization (DESI), are emerging as rapid screening tools for pesticides, including DTCs, on food surfaces with minimal sample preparation. nih.gov These methods allow for the direct analysis of samples in their native state, significantly reducing analysis time. DART coupled with an Orbitrap mass spectrometer has been shown to detect thiram and ziram at levels sufficient to test for compliance with EU maximum residue limits. nih.gov
Table 2: Advanced Mass Spectrometry Techniques for Dithiocarbamate (B8719985) Analysis
| Technique | Key Features | Application for DTCs | Reference |
|---|---|---|---|
| LC-MS/MS | High selectivity and sensitivity (MRM mode) | Trace quantification of DTCs and metabolites in food and environmental samples. | nih.govresearchgate.net |
| High-Resolution MS (Orbitrap, TOF) | Accurate mass measurements for confident identification. | Identification of unknown degradation products and metabolites. | nih.govlcms.cz |
| Ambient Ionization MS (DART, DESI) | Rapid screening with minimal sample preparation. | Direct detection of DTCs on fruit surfaces. | nih.gov |
Development of Novel Sensor Technologies for Nabam Detection
While chromatographic and mass spectrometric methods provide high accuracy and sensitivity, they are often laboratory-based, time-consuming, and require skilled operators. There is a growing interest in the development of rapid, portable, and user-friendly sensor technologies for the on-site detection of pesticides like Nabam.
Electrochemical sensors have shown great promise for the detection of dithiocarbamates. These sensors are typically based on the electrochemical oxidation or reduction of the DTC molecule at the surface of a modified electrode. Various nanomaterials, such as gold nanoparticles, carbon nanotubes, and graphene, have been used to modify electrode surfaces to enhance the sensitivity and selectivity of detection. These sensors can offer rapid response times and low detection limits.
Biosensors, which incorporate a biological recognition element (e.g., an enzyme or antibody) coupled with a transducer, are another active area of research. For example, enzyme-based biosensors could utilize the inhibitory effect of Nabam on specific enzymes to generate a measurable signal. Immunosensors, on the other hand, would employ antibodies that specifically bind to Nabam.
While the development of sensors specifically for Nabam is an ongoing area of research, the broader progress in sensor technology for dithiocarbamates indicates a promising future for the rapid and on-site monitoring of this important fungicide.
Exploration of Photoluminescence Enhancement in Nanomaterial-Based Sensors
The detection of dithiocarbamates (DTCs) like Nabam at trace levels is a significant challenge in environmental and food safety analysis. Nanomaterial-based sensors offer promising solutions due to their unique optical and electronic properties. One advanced approach involves the modulation of photoluminescence (PL), a process where a substance absorbs photons and then re-emits them. While direct PL enhancement is less common for DTC detection, the principle is often applied in reverse through PL quenching, where the presence of the target analyte decreases the light emission of a nanomaterial.
For instance, fluorescent sensors utilizing quantum dots (QDs) have been developed for dithiocarbamate analysis. In one study, the interaction between ziram (a dimethyl dithiocarbamate, similar to Nabam's structure) and gold nanoparticles led to a decrease in the yellow fluorescence of the quantum dots, a quenching mechanism that allowed for quantification with a detection limit of 2 nM. mdpi.com Similarly, phosphorescent Mn-doped ZnS quantum dots have been used to detect thiram, another DTC, with a detection limit of 50 nM, also based on a quenching effect. nih.gov
The mechanism often involves the high affinity of the sulfur atoms in the dithiocarbamate molecule for the surface of metallic nanoparticles (e.g., gold or silver) or quantum dots. mdpi.comnih.gov This interaction can alter the electronic state of the nanomaterial, leading to a change in its photoluminescent properties. In a "turn-on" sensor, the analyte might remove a quenching agent from the nanomaterial's surface, thereby enhancing photoluminescence. Conversely, in a "turn-off" or quenching-based sensor, the analyte itself acts as the quencher. proquest.com For dithiocarbamates, quenching is the more commonly reported mechanism, where the binding of the DTC to the nanomaterial facilitates a non-radiative energy transfer pathway, effectively turning the fluorescence "off." mdpi.comnih.gov
The development of these sensors focuses on optimizing factors such as nanoparticle size, surface chemistry, and the surrounding medium (pH, solvent) to maximize sensitivity and selectivity for the target dithiocarbamate.
Design and Performance Evaluation of Bio- and Chemical Sensors for Environmental Monitoring
The design of sensors for environmental monitoring of Nabam and its metabolites leverages both biological recognition elements (biosensors) and chemical interactions (chemical sensors). These devices are engineered to provide rapid, sensitive, and often portable alternatives to traditional laboratory methods. mdpi.comyoutube.com
Chemical Sensors: Chemical sensors for dithiocarbamates frequently utilize metallic nanoparticles as a core component. mdpi.com The operational principle is often colorimetric, where the presence of the DTC induces the aggregation of nanoparticles, resulting in a visible color change in the solution. rsc.orgresearchgate.net For example, gold nanoparticle-based sensors have been developed that show a color change upon interaction with DTCs. This interaction is driven by the strong affinity between the dithiocarbamate's sulfur atoms and the gold surface. mdpi.com The performance of these sensors is evaluated based on several key metrics:
Sensitivity (Limit of Detection - LOD): Modern nanoparticle-based sensors can achieve LODs in the nanomolar (nM) to micromolar (µM) range, which is often sufficient for regulatory limits. mdpi.comnih.gov
Selectivity: A major challenge is distinguishing between different types of dithiocarbamates or from other sulfur-containing compounds. Sensor design aims to enhance selectivity, though many colorimetric methods detect total DTC content. nih.gov
Response Time: A key advantage is speed, with many sensors providing a result within minutes. researchgate.net
Biosensors: Biosensors incorporate a biological component, such as an enzyme or antibody, to achieve high specificity for the target analyte. For dithiocarbamates, enzyme-inhibition-based biosensors are a common strategy. The principle relies on the fact that DTCs can inhibit the activity of certain enzymes, such as tyrosinase or acetylcholinesterase.
The design involves immobilizing the enzyme on a transducer (e.g., an electrode). In the absence of Nabam, the enzyme functions normally, producing a measurable signal (electrical or optical). When Nabam is present, it inhibits the enzyme, causing a decrease in the signal that is proportional to the concentration of the analyte. The performance of these biosensors is also evaluated on sensitivity, selectivity, and speed, with the added consideration of the stability and operational lifetime of the biological component. nih.gov
Below is a table summarizing the performance characteristics of different sensor types for dithiocarbamate detection.
| Sensor Type | Principle | Typical Analyte | Limit of Detection (LOD) | Key Advantages | Key Challenges |
| Chemical (Colorimetric) | Nanoparticle Aggregation | Total Dithiocarbamates | 1 µM - 15 µM rsc.org | Rapid, simple, visual detection | Limited selectivity between different DTCs nih.gov |
| Chemical (Fluorescence) | Quantum Dot Quenching | Ziram, Thiram | 2 nM - 50 nM mdpi.comnih.gov | High sensitivity | Potential interference from other compounds |
| Biosensor (Enzymatic) | Enzyme Inhibition | Ethylenebis(dithiocarbamates) | Down to ppb levels | High specificity to target class | Stability of the biological element |
Method Validation and Quality Control Protocols for Nabam PESTANAL® Analytical Standards
Purity Certification and Concentration Characterization of Reference Materials
The reliability of any chemical analysis is fundamentally dependent on the quality of the reference materials used for calibration. For Nabam, a PESTANAL® analytical standard is a high-purity substance intended for this purpose. pubcompare.ai The certification of its purity and the characterization of its concentration are rigorous processes documented in a Certificate of Analysis (CoA). scientificlabs.iegcms.cz
Purity Certification: The purity of an analytical standard like Nabam PESTANAL® is determined using a combination of analytical techniques to identify and quantify any impurities. The certified purity value is often established using a mass balance approach, accounting for:
Chromatographic Purity: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to separate Nabam from any organic impurities. pubcompare.ai The peak area of Nabam relative to the total peak area of all components provides a measure of its purity.
Water Content: Karl Fischer titration is the standard method for accurately determining the water content in the material.
Residual Solvents: Headspace GC is used to quantify any volatile organic solvents remaining from the synthesis and purification process.
Inorganic Impurities: Techniques such as Inductively Coupled Plasma (ICP) analysis may be used to determine the content of non-volatile inorganic impurities.
The final certified purity is calculated by subtracting the percentages of all identified impurities from 100%.
Concentration Characterization: For standards provided as solutions, the concentration is precisely determined and certified. sigmaaldrich.com This involves:
Gravimetric Preparation: The solution is prepared by accurately weighing the high-purity neat material (the solid Nabam standard) and dissolving it in a precise mass or volume of a high-purity solvent. thermofisher.com
Verification by Analysis: The concentration is then verified using a calibrated analytical method, typically HPLC or GC, by comparing the response to an independently prepared primary standard. pubcompare.ai
The CoA provides the certified value and its associated uncertainty, which is a critical parameter for laboratories to calculate the total uncertainty of their own measurements. iteh.ai
| Parameter | Analytical Technique | Purpose |
| Identity | NMR, Mass Spectrometry (MS), IR | Confirms the chemical structure of Nabam. |
| Purity (Organic) | HPLC, GC with various detectors (UV, FID, MS) | Quantifies organic impurities. pubcompare.ai |
| Water Content | Karl Fischer Titration | Quantifies the amount of water. |
| Residual Solvents | Headspace Gas Chromatography (HS-GC) | Quantifies volatile solvent impurities. |
| Concentration (for solutions) | Gravimetric Preparation & HPLC/GC Verification | Certifies the precise concentration of the standard in solution. sigmaaldrich.comthermofisher.com |
Stability and Homogeneity Assessments of Nabam and Related Dithiocarbamate Standards
To ensure that an analytical standard remains reliable from the moment it is produced until it is used by the end-user, it must undergo rigorous stability and homogeneity testing in line with international guidelines such as ISO Guide 35. iteh.aiedpsciences.orgscribd.com
Stability Assessment: Stability testing evaluates how the certified purity or concentration of the Nabam standard changes over time under various environmental conditions. slideshare.net Dithiocarbamates are known to be relatively unstable, making this assessment particularly crucial. thermofisher.com The process involves:
Long-Term Studies: Samples of the standard are stored at the recommended storage temperature (e.g., 2-8°C or -20°C) and tested at regular intervals (e.g., 3, 6, 9, 12, 24 months) to determine its shelf-life. researchgate.net
Accelerated (Short-Term) Studies: To evaluate the impact of shipping conditions, samples are stored at elevated temperatures (e.g., 40°C) for a shorter period (e.g., several weeks). researchgate.net This stress testing helps predict long-term stability and ensures the material will not degrade during transport.
Analysis: At each time point, the material is analyzed using a validated, stability-indicating method (typically HPLC) to detect any degradation. The results are analyzed for trends, and an expiry date or re-test date is established. slideshare.net
Homogeneity Assessment: Homogeneity testing ensures that every unit (e.g., vial or ampoule) within a batch of the reference material has the same concentration and purity, within a specified statistical uncertainty. edpsciences.org It also assesses within-unit homogeneity to ensure that different sub-samples taken from the same unit are consistent. The procedure, as outlined in ISO Guide 35, involves:
Sampling: A statistically representative number of units are randomly selected from across the entire batch (e.g., 10-15 units). scribd.com
Analysis: Multiple measurements are made on samples from each selected unit under repeatable conditions. edpsciences.org
These assessments are critical for guaranteeing that every user receives a standard that is identical to the one characterized and certified by the producer. researchgate.net
Development and Implementation of Standardized Testing Protocols and Inter-laboratory Proficiency Tests
Standardized Testing Protocols: To ensure consistent and comparable results for dithiocarbamate analysis across different laboratories, standardized testing protocols are essential. For dithiocarbamates like Nabam, which are often unstable and cannot be analyzed directly, the most common standardized approach is an indirect method. thermofisher.com This protocol involves:
Acid Hydrolysis: The sample containing the dithiocarbamate is subjected to acid hydrolysis (e.g., using stannous chloride in hydrochloric acid) under heat. thermofisher.comchem-soc.si
Conversion to Carbon Disulfide (CS₂): This process quantitatively converts all dithiocarbamates into carbon disulfide (CS₂).
Quantification: The evolved CS₂ gas is trapped in a solvent and then quantified using a chromatographic technique, typically Gas Chromatography with a Mass Spectrometry (GC-MS) or Flame Photometric Detector (FPD). thermofisher.comepa.gov
The results are reported as the total dithiocarbamate content, expressed as mg of CS₂ per kg of sample. fapas.com Regulatory guidelines, such as the EU's SANTE guidelines, provide criteria for method validation and quality control for such pesticide residue analysis. fapas.com
Inter-laboratory Proficiency Tests (PT): Proficiency testing is a form of external quality control that allows laboratories to assess their analytical performance against their peers and a reference value. testqual.com Organizations like Fapas and TestQual provide PT schemes for dithiocarbamates in various matrices (e.g., fruits, vegetables). fapas.comtestqual.com The implementation of a PT scheme follows a structured process, often accredited under ISO/IEC 17043: qualitychecksrl.comaoac.org
Sample Preparation: The PT provider prepares a homogeneous and stable test material (e.g., spiked lettuce puree) containing a known, but undisclosed, concentration of a dithiocarbamate. testveritas.com
Distribution: The material is distributed to all participating laboratories.
Analysis: Each laboratory analyzes the sample using their routine analytical method.
Reporting: Results are submitted confidentially to the provider.
Statistical Evaluation: The provider compiles all the results and calculates a consensus "assigned value" for the analyte concentration. Each laboratory's performance is then evaluated using statistical metrics, most commonly a z-score, which indicates how far their result deviates from the assigned value. testveritas.com
Participation in PT schemes is a mandatory requirement for laboratories seeking or maintaining accreditation under ISO/IEC 17025, as it provides objective evidence of their technical competence. gcms.cztestqual.com
| Component | Description |
| Standardized Protocol | A widely accepted analytical method (e.g., acid hydrolysis to CS₂ followed by GC-MS) to ensure consistency in measurement. thermofisher.com |
| PT Provider | An accredited organization (per ISO/IEC 17043) that prepares and distributes the test materials. qualitychecksrl.com |
| Test Material | A homogeneous and stable sample (e.g., spiked food matrix) with a well-characterized, but secret, concentration of the analyte. testveritas.com |
| Assigned Value | The consensus value for the analyte concentration, determined from the participants' results after statistical analysis. testveritas.com |
| Performance Score (z-score) | A statistical measure of how a laboratory's result compares to the assigned value. A score between -2 and +2 is generally considered satisfactory. |
Chemical Synthesis and Transformation Pathways of Nabam
Synthetic Routes and Industrial Manufacturing Processes of Nabam
The industrial production of Nabam is a well-established process that relies on the reaction of simple precursor chemicals. The process is designed to be efficient, yielding the disodium (B8443419) salt which is typically supplied as an aqueous solution.
The synthesis of Nabam is primarily achieved through the reaction of ethylenediamine (B42938) with carbon disulfide in an alkaline medium. nih.govosha.gov This reaction is a classical method for the formation of dithiocarbamates.
The key precursor chemicals involved in the synthesis of Nabam are:
Ethylenediamine (H₂NCH₂CH₂NH₂): A bifunctional nucleophile containing two primary amine groups.
Carbon Disulfide (CS₂): An electrophilic reagent that readily reacts with nucleophiles like amines.
Sodium Hydroxide (B78521) (NaOH): A base used to deprotonate the intermediate dithiocarbamic acid, forming the stable disodium salt. chemicalbook.com
The reaction proceeds via a nucleophilic attack of the amine groups of ethylenediamine on the carbon atoms of two molecules of carbon disulfide. This forms a transient ethylenebisdithiocarbamic acid intermediate. nih.gov Being unstable, this acidic intermediate is immediately neutralized by sodium hydroxide in the reaction medium to yield the final product, Nabam. Reactive intermediates are short-lived, high-energy molecules that are generated during a chemical reaction and quickly convert into more stable molecules. lumenlearning.comzmsilane.com
| Precursor Chemical | Chemical Formula | Role in Synthesis |
|---|---|---|
| Ethylenediamine | C₂H₈N₂ | Nucleophilic backbone |
| Carbon Disulfide | CS₂ | Electrophilic reagent for dithiocarbamate (B8719985) formation |
| Sodium Hydroxide | NaOH | Base for salt formation |
Chemical Transformations and Derivatization Strategies
Nabam serves as a versatile starting material for the synthesis of other EBDC fungicides and as a target for chemical conversion in analytical methodologies.
One of the most significant chemical transformations of Nabam is its conversion to other metal-containing EBDC fungicides. Zineb, the zinc salt of ethylenebisdithiocarbamate, is a prominent example.
The synthesis of Zineb is a straightforward precipitation reaction. It is produced by treating an aqueous solution of Nabam with a water-soluble zinc salt, typically zinc sulfate (B86663) or zinc chloride. chemicalbook.comnih.govwikipedia.org This salt metathesis reaction results in the formation of the poorly water-soluble, polymeric Zineb, which precipitates from the solution. wikipedia.org A similar process using manganese salts yields another related fungicide, Maneb (B1676018). nih.gov
| Starting Material | Reagent | Product | Reaction Type |
|---|---|---|---|
| Nabam (Disodium ethylenebisdithiocarbamate) | Zinc Sulfate (ZnSO₄) or Zinc Chloride (ZnCl₂) | Zineb (Zinc ethylenebisdithiocarbamate) | Salt Metathesis / Precipitation |
The analysis of Nabam and other EBDCs is complicated by their instability. osha.govnih.gov Therefore, various derivatization strategies are employed to convert the parent compound into a more stable or easily detectable form for analytical techniques like High-Performance Liquid Chromatography (HPLC).
A common method for Nabam determination involves its acid hydrolysis to ethylenediamine. The resulting ethylenediamine is then derivatized, for example, by labeling with a fluorogenic reagent like o-phthalaldehyde-mercaptoethanol, allowing for sensitive detection.
Another approach to circumvent the instability of the EBDC anion is its conversion into a more stable derivative, such as a methyl ester, prior to chromatographic analysis. osha.gov For liquid chromatography analysis, stabilizing agents like L-cysteine and ethylenediaminetetraacetic acid (EDTA) are often added to the extraction solution to prevent the decomposition of Nabam. osha.gov
| Strategy | Description | Purpose | Analytical Technique |
|---|---|---|---|
| Acid Hydrolysis & Derivatization | Nabam is hydrolyzed to ethylenediamine, which is then labeled with a fluorogenic reagent. | Enhance detection sensitivity. | Liquid Chromatography |
| Esterification | The dithiocarbamate anion is converted into a methyl ester. | Improve stability for analysis. | Gas/Liquid Chromatography |
| Complexation/Stabilization | Addition of agents like EDTA and L-cysteine during extraction. | Prevent degradation of the analyte. | Liquid Chromatography |
Investigation of Structure-Activity Relationships through Chemical Modification
The fungicidal activity of ethylene (B1197577) bisdithiocarbamates is intrinsically linked to their chemical structure. Modifications to the parent molecule, particularly the exchange of the metal cation, have a significant impact on the biological and chemical properties of the compound.
The primary point of chemical modification for Nabam is the substitution of the two sodium ions with a divalent metal cation, such as zinc (to form Zineb) or manganese (to form Maneb). nih.gov This transformation from a water-soluble salt to a polymeric, insoluble metal complex is a key aspect of its structure-activity relationship (SAR). The fungicidal action of dithiocarbamates is related to their ability to chelate essential metal ions, thereby inhibiting metal-containing enzymes within the fungal cells. nih.govepa.gov
Table of Mentioned Chemical Compounds
| Compound Name | CAS Number | Chemical Formula |
|---|---|---|
| Nabam | 142-59-6 | C₄H₆N₂Na₂S₄ |
| Zineb | 12122-67-7 | C₄H₆N₂S₄Zn |
| Ethylenediamine | 107-15-3 | C₂H₈N₂ |
| Carbon Disulfide | 75-15-0 | CS₂ |
| Sodium Hydroxide | 1310-73-2 | NaOH |
| Ethylenebisdithiocarbamic acid | 111-54-6 | C₄H₈N₂S₄ |
| Zinc Sulfate | 7733-02-0 | ZnSO₄ |
| Zinc Chloride | 7646-85-7 | ZnCl₂ |
| Maneb | 12427-38-2 | [C₄H₆MnN₂S₄]n |
| o-Phthalaldehyde | 643-79-8 | C₈H₆O₂ |
| Mercaptoethanol | 60-24-2 | C₂H₆OS |
| L-cysteine | 52-90-4 | C₃H₇NO₂S |
| Ethylenediaminetetraacetic acid (EDTA) | 60-00-4 | C₁₀H₁₆N₂O₈ |
Ecology and Resistance Development in Target and Non Target Organisms
Ecological Impact of Nabam on Environmental Microbiomes
Nabam's influence extends to the foundational microbial communities that drive nutrient cycling and organic matter decomposition in both terrestrial and aquatic ecosystems.
The introduction of Nabam into the soil environment can significantly alter the existing microbial equilibrium. As a source of carbon and nitrogen, dithiocarbamates can be degraded by certain soil microorganisms. nih.gov This selective pressure can lead to shifts in the microbial community structure, favoring species capable of metabolizing the fungicide. Research has identified several microbial genera that are involved in the degradation of dithiocarbamates, suggesting their potential proliferation in Nabam-treated soils. nih.gov
However, the effects are not universally positive. The application of pesticides can lead to a general decline in microbial biomass, affecting both microbial carbon and nitrogen pools. nih.gov Fungicides, in particular, can reduce the activity of beneficial soil microbes, potentially creating a less disease-suppressive environment over time. youtube.com
The functional capacity of the soil microbiome, often measured by enzyme activity, is also impacted. Studies on pesticides have shown inhibitory effects on key soil enzymes such as urease and invertase, which are crucial for nitrogen and carbon cycling, respectively. nih.gov Conversely, an initial, temporary enhancement of catalase activity has been observed, possibly as a response to chemical stress. nih.gov These alterations in enzymatic activity indicate a disruption of the normal biogeochemical processes mediated by the soil microbial community.
Table 1: Microbial Genera Involved in Dithiocarbamate (B8719985) Degradation
| Microbial Kingdom | Genus |
|---|---|
| Bacteria | Pseudomonas |
| Stenotrophomonas | |
| Micrococcus | |
| Enterobacter | |
| Nocardioides | |
| Pseudaminobacter | |
| Serratia | |
| Alcaligenes | |
| Fungi | Mucor |
| Trametes | |
| Trichoderma | |
| Pichia | |
| Aspergillus |
When Nabam enters aquatic ecosystems, it can pose a risk to indigenous microbial life and other organisms. According to the U.S. Environmental Protection Agency (EPA), Nabam is classified as moderately toxic to freshwater fish and can be moderately to highly toxic to certain estuarine organisms. epa.gov The fungicide degrades in the environment to ethylene (B1197577) thiourea (B124793) (ETU), a more stable and mobile compound that is a primary concern for environmental fate and toxicology. epa.govregulations.gov Due to the potential for continuous discharge from industrial applications like sugar mills, chronic exposure and subsequent risks to aquatic life cannot be precluded. regulations.gov
The inherent ability of microorganisms to degrade chemical compounds forms the basis of bioremediation. Specific microbial consortia have been identified for their capacity to biodegrade dithiocarbamates in contaminated water. A patented method describes a consortium of methylotrophic bacteria, including species from the genera Alcaligenes, Pseudomonas, and Hypomicrobium, as effective in degrading these fungicides. google.com This highlights the potential for using targeted microbial applications to remediate Nabam-contaminated aquatic environments, leveraging the metabolic diversity of bacteria to break down the fungicide into less harmful substances.
Table 2: Aquatic Toxicity and Bioremediation Potential of Nabam
| Aspect | Finding | Organism/Method | Reference |
|---|---|---|---|
| Aquatic Toxicity | Moderately toxic | Freshwater fish | epa.gov |
| Moderately to highly toxic | Estuarine organisms | epa.gov | |
| Bioremediation Agents | Effective in dithiocarbamate degradation | Alcaligenes sp. | google.com |
| Effective in dithiocarbamate degradation | Pseudomonas sp. | google.com | |
| Effective in dithiocarbamate degradation | Hypomicrobium sp. | google.com |
Mechanisms of Fungicide Resistance and Adaptation in Phytopathogens
The development of resistance in target fungal populations is a critical factor that can limit the useful lifespan of any fungicide. The mechanisms underlying this resistance are key to understanding and managing its evolution.
Nabam belongs to the dithiocarbamate class of fungicides, which are characterized as multi-site inhibitors. researchgate.net This mode of action means they disrupt multiple metabolic processes within the fungal cell, making it exceedingly difficult for a pathogen to develop resistance through a single mutation.
Laboratory studies have substantiated this low resistance risk. In experiments designed to induce resistance in the fungus Botrytis cinerea, attempts to generate strains resistant to Nabam were unsuccessful. researchgate.net In the same series of experiments, researchers were able to cultivate a strain with a significant level of resistance to ferbam, another dithiocarbamate. However, when this ferbam-resistant strain was exposed to Nabam, it showed no cross-resistance and remained just as susceptible as the original, non-adapted parent strain. researchgate.net This demonstrates a high degree of specificity in fungal adaptation and reinforces the difficulty that phytopathogens face in overcoming the multi-site activity of Nabam.
The biochemical basis for the low incidence of resistance to Nabam and other dithiocarbamates lies in their multi-site mode of action. nih.govresearchgate.net Unlike single-site fungicides that target a specific enzyme or protein, dithiocarbamates interfere with a variety of enzymatic systems within the fungal cell, often through non-specific reactions with sulfhydryl groups in amino acids. This broad-spectrum cellular disruption is the primary biochemical reason for their sustained efficacy.
From a genetic standpoint, resistance to single-site fungicides typically arises from a point mutation in the gene encoding the target protein, which alters the binding site and reduces the fungicide's effectiveness. nih.govnih.gov Other mechanisms in single-site resistance can include the overexpression of the target-encoding gene or the increased activity of efflux pumps that expel the fungicide from the cell. nih.govmdpi.com
For a fungus to become resistant to a multi-site inhibitor like Nabam, it would likely require the simultaneous occurrence of multiple mutations to counteract the fungicide's effects across different cellular pathways. researchgate.net The probability of such a complex genetic event is extremely low, which explains the rarity of field-developed resistance to dithiocarbamates. This fundamental difference in the genetic pathway to resistance is what distinguishes multi-site inhibitors as durable tools for disease management.
Table 3: Comparison of Resistance Mechanisms
| Characteristic | Single-Site Fungicides | Multi-Site Fungicides (e.g., Nabam) |
|---|---|---|
| Biochemical Target | A specific enzyme or protein in a single metabolic pathway. | Multiple enzymes and cellular processes. |
| Genetic Basis of Resistance | Typically a single gene mutation (point mutation). | Requires mutations in multiple genes simultaneously. |
| Common Resistance Mechanisms | Target site alteration; overexpression of target; enhanced efflux. | No common, well-defined mechanism due to rarity. |
| Risk of Resistance Development | High | Low |
Regulatory Science and Advanced Risk Assessment Methodologies for Nabam
Methodological Frameworks for Ecological Risk Assessment
The foundation of Nabam's ecological risk assessment lies in structured frameworks that quantify exposure and potential effects on non-target organisms. These frameworks utilize a tiered approach, starting with conservative screening-level assessments and progressing to more complex, realistic models if initial concerns are identified. noaa.govepa.govservice.gov.uk
Quantitative risk models are essential tools for estimating the potential environmental concentrations of Nabam and its degradates resulting from its use, primarily in sugar mills. The EPA's ecological risk assessment process often involves modeling to predict environmental exposures and subsequent risks to various ecosystems. epa.govresearchgate.net
For pesticides, this process analyzes the entire source-to-dose sequence, tracking pollutants from their release into the environment, through various media, to the point of contact with human or ecological receptors. nih.gov Models such as the KABAM (KOW-based Aquatic BioAccumulation Model) are used to estimate the bioaccumulation of pesticides in freshwater aquatic food webs, assessing risks to mammals and birds that consume contaminated prey. epa.gov
A key metric in these assessments is the Risk Quotient (RQ) , which is a ratio of the predicted environmental concentration (PEC) to a toxicological endpoint (e.g., LC50). An RQ value exceeding the agency's Level of Concern (LOC) indicates a potential risk, triggering further investigation or regulatory action. psu.edu For Nabam, screening-level assessments have been performed assuming that 100% of the substance applied in sugar mills is released into the aquatic environment, providing a conservative estimate of risk.
Table 1: Key Models and Concepts in Pesticide Environmental Exposure Assessment
| Model/Concept | Description | Application in Nabam Assessment |
|---|---|---|
| Exposure Models (e.g., PRZM/EXAMS) | Simulate pesticide fate and transport in the environment to predict concentrations in soil, water, and air. | Used to generate Estimated Environmental Concentrations (EECs) for aquatic systems receiving discharge from treated sites. |
| Bioaccumulation Models (e.g., KABAM) | Estimate the uptake and accumulation of hydrophobic organic pesticides in aquatic food webs. epa.gov | Can be used to predict Nabam concentrations in fish and subsequent risks to piscivorous wildlife. epa.gov |
| Risk Quotient (RQ) | A ratio comparing the predicted environmental concentration to a known toxicity value (PEC/Toxicity). | Calculated to determine if Nabam exposure levels exceed Levels of Concern (LOCs) for various aquatic organisms. |
Species Sensitivity Distributions (SSDs) are probabilistic models that describe the variation in sensitivity to a specific chemical among different species. wur.nlnih.gov By plotting the cumulative probability of species being affected against the concentration of a toxicant, SSDs provide a graphical representation of ecotoxicity data. mdpi.com This tool is a cornerstone of probabilistic ecological risk assessment, moving beyond single-species toxicity values to characterize the potential impact on a wider biological community. researchgate.net
From an SSD curve, a Hazardous Concentration for x% of species (HCx) can be derived. The HC5, for example, is the concentration at which 5% of species in the community are predicted to be adversely affected and is often used to establish protective environmental concentrations. mdpi.comnih.gov While specific SSDs for Nabam are not widely published, the methodology is a standard tool for pesticide risk assessment. wur.nl For fungicides as a class, SSDs help to understand the range of taxa that may be affected, as their mode of action can impact a diverse array of organisms. wur.nl
Addressing Data Gaps in Regulatory Science for Nabam
A significant challenge in the regulatory assessment of Nabam is the presence of critical data gaps in its environmental profile. These deficiencies require innovative scientific strategies to ensure a robust risk assessment.
Regulatory evaluations have identified several key areas where data for Nabam are lacking. These gaps prevent a complete characterization of its environmental risk.
Key identified data deficiencies include:
Chronic Toxicity Data: There is a lack of chronic toxicity studies specifically for the parent compound, Nabam.
Aquatic Plant Ecotoxicity: No ecotoxicity data are available for Nabam's effects on aquatic plants.
Chronic Aquatic Exposure Data: Data on the effects of chronic exposure of Nabam to aquatic organisms are missing.
Residue Data: Quantitative data on the concentrations of Nabam and its metabolite ETU in sugar products and sugar mill discharge water have not been submitted to regulatory agencies.
These data gaps mean that chronic risks to freshwater and marine organisms, as well as risks to aquatic plants, cannot be definitively precluded and are often assumed in conservative screening-level assessments.
To address the absence of chronic toxicity and carcinogenicity data for Nabam, regulatory agencies employ a data-bridging strategy using information from its well-studied metabolite, ethylene (B1197577) thiourea (B124793) (ETU) . nih.gov ETU is a degradation product and metabolite of all ethylene bisdithiocarbamate (EBDC) fungicides, including Nabam. canada.canih.govpublications.gc.ca
Because chronic and carcinogenicity studies exist for ETU, this information is used as a surrogate to assess the long-term risks associated with Nabam exposure. epa.gov This approach assumes that the toxicity of the parent compound over the long term can be represented by its metabolite. Risk assessments, therefore, consider the combined exposure to both Nabam and ETU, often attributing the toxicity to the more sensitive compound for a given exposure duration to ensure a protective and conservative evaluation. nih.gov
Table 2: Data Gaps for Nabam and Corresponding Bridging Strategies
| Identified Data Gap | Regulatory Implication | Bridging Strategy |
|---|---|---|
| Chronic toxicity and carcinogenicity studies for Nabam. | Inability to directly assess long-term risks from Nabam exposure. | Use of chronic toxicity and carcinogenicity data for the metabolite Ethylene Thiourea (ETU) as a surrogate. publications.gc.ca |
| Ecotoxicity data for aquatic plants. | Risk to aquatic plants is uncharacterized and must be assumed. | Assume risk to aquatic plants in conservative screening assessments. |
| Chronic ecotoxicity data for aquatic organisms. | Chronic risk to aquatic life cannot be precluded. | Assume chronic risk based on the potential for continuous discharge from use sites (e.g., sugar mills). |
| Quantitative residue data in sugar and wastewater. | Dietary and drinking water exposure assessments are highly conservative and based on maximum application rates. | Conduct screening-level assessments assuming 100% carry-over and calculate required reductions to meet safety standards. |
Innovations in Environmental Monitoring and Regulatory Decision Support
Advances in technology and methodology are enhancing the ability to monitor pesticides like Nabam in the environment and support more refined regulatory decisions. These innovations aim to improve data collection, fill existing gaps, and increase the efficiency of risk assessment processes.
Innovations in environmental monitoring are moving towards real-time, high-precision methods. For pesticides, these can include:
Smart Sensors and IoT: Real-time, in-situ sensors can be deployed in aquatic environments to continuously monitor for contaminants, providing immediate data for exposure models and risk management. getbestpest.com
Drone Technology and Remote Sensing: Drones equipped with various sensors can survey large agricultural areas or waterways, helping to identify potential sources of pesticide runoff and monitor environmental conditions. agrinextcon.comfarmonaut.com
Advanced Analytical Methods: Techniques like liquid chromatography coupled with mass spectrometry (LC-MS) allow for the highly sensitive detection and quantification of dithiocarbamates and their metabolites like ETU in complex environmental samples.
In parallel, regulatory science is evolving to incorporate New Approach Methodologies (NAMs) . NAMs are technologies and computational approaches that can provide information on chemical hazards and risks, often reducing the reliance on traditional animal testing. epa.govnih.govsetac.orgnih.govnih.gov For pesticides, NAMs include in silico models (e.g., QSARs), in vitro assays, and integrated assessment strategies. epa.govnih.gov These methods can help prioritize chemicals for further testing, fill data gaps, and build a more comprehensive understanding of a substance's potential toxicity. epa.govnationalacademies.org
Decision Support Systems (DSS) are also becoming more sophisticated. These are software-based tools that integrate complex data from multiple sources—such as monitoring, modeling, and toxicity databases—to provide clear, actionable information for regulatory decision-makers. researchgate.netnih.govmeasureevaluation.orgmdpi.com A DSS could, for instance, combine real-time monitoring data for Nabam in a waterway with SSD models to predict the immediate risk to aquatic life and suggest mitigation strategies. mdpi.com
Role of Aquatic Life Benchmarks in Environmental Contaminant Prioritization
Aquatic Life Benchmarks (ALBs) are concentrations of pesticides in water below which they are not expected to pose a risk of concern to aquatic organisms. epa.govepa.gov Developed by the U.S. Environmental Protection Agency (EPA), these benchmarks are derived from toxicity data generated from scientific studies and are used in the agency's ecological risk assessments and regulatory decisions for pesticide registration. epa.govnpsec.usdata.gov The benchmarks are typically based on the most sensitive, scientifically acceptable toxicity endpoint for a given taxon, such as freshwater fish or invertebrates. epa.gov The primary role of ALBs is to help state, tribal, and local governments interpret water monitoring data. npsec.us By comparing measured environmental concentrations of a pesticide to its ALB, authorities can identify and prioritize sites or specific pesticides that may warrant further investigation or regulatory action. epa.govepa.govaapco.org
In the context of Nabam, ALBs serve as a critical screening tool. While the aquatic hazard of Nabam has been characterized—ranging from slightly to moderately toxic to fish and invertebrates—a full quantitative risk assessment has not been conducted for all uses. epa.gov Risks associated with discharges containing Nabam are primarily regulated through the National Pollutant Discharge Elimination System (NPDES) permitting program. epa.gov ALBs provide the scientific basis for interpreting monitoring data collected under such programs.
Nabam belongs to the ethylene bisdithiocarbamate (EBDC) group and degrades in the environment to ethylene thiourea (ETU), which is a residue of concern. regulations.gov Therefore, a comprehensive environmental assessment must consider both the parent compound and its degradates. epa.gov The EPA's 2021 draft risk assessment for Nabam highlights this by calculating risk quotients (RQs), which are a ratio of exposure to toxicity. Assuming a release of 3 ppm of Nabam, the acute RQ for the most sensitive freshwater invertebrates is 1.8, and for the most sensitive estuarine/marine fish, it is 150 (where an LOC—level of concern—is 0.5), indicating significant acute risk. regulations.gov While ETU is less acutely toxic, it may pose chronic risks of concern to freshwater invertebrates, with a calculated chronic RQ of 5.5 (where an LOC is 1.0). regulations.gov
The EPA publishes a table of ALBs for various pesticides and their degradates. The benchmarks for ETU, a key degradate of Nabam, are presented below, providing crucial reference points for environmental monitoring and prioritization. epa.gov
Interactive Data Table: EPA Aquatic Life Benchmarks for Ethylene Thiourea (ETU) This table displays the established Aquatic Life Benchmarks for Ethylene Thiourea (ETU), a primary degradate of Nabam. You can sort the data by clicking on the column headers.
| Benchmark Type | Taxon | Value (µg/L) |
| Acute | Freshwater Fish | >251,000 |
| Acute | Freshwater Invertebrate | 13,450 |
| Chronic | Freshwater Fish | 3,900 |
| Chronic | Freshwater Invertebrate | 540 |
| Acute | Estuarine/Marine Fish | 447,500 |
| Acute | Estuarine/Marine Invert | >960,000 |
| Chronic | Estuarine/Marine Fish | 23,000 |
| Chronic | Estuarine/Marine Invert | 12,500 |
| Non-vascular Plants | N/A | 230,000 |
| Data sourced from the U.S. EPA's Aquatic Life Benchmarks table. epa.gov |
Integration of Mechanistic Ecotoxicological Models (e.g., TKTD, PBTK) into Risk Assessment
Mechanistic ecotoxicological models are increasingly recognized as powerful tools for refining environmental risk assessments of chemicals like Nabam. ifremer.fr Unlike traditional dose-response models that rely on static endpoints (e.g., LC50), mechanistic models such as Toxicokinetic-Toxicodynamic (TKTD) and Physiologically-Based Toxicokinetic (PBTK) models simulate the underlying biological processes that lead to toxicity over time. ecotoxmodels.orgrifcon.com
Toxicokinetics (TK) describes the time-course of a chemical's absorption, distribution, metabolism, and excretion within an organism. rifcon.com This component models the internal concentration of the substance at the target site. Toxicodynamics (TD) describes the relationship between the internal concentration and the magnitude of the toxic effect. rifcon.com This component links the chemical's presence to the subsequent biological response, such as mortality or growth inhibition. researchgate.net
A key advantage of TKTD models is their ability to predict the effects of time-varying or pulsed exposures, which are common in real-world scenarios like industrial discharges or agricultural runoff. ecotoxmodels.org Standard laboratory tests often use constant exposure concentrations, which may not accurately reflect environmental reality. TKTD models can extrapolate from lab data to predict survival and other effects under more realistic, fluctuating exposure patterns. ecotoxmodels.orgecotoxmodels.org The General Unified Threshold model for Survival (GUTS) provides a comprehensive framework that unifies several TKTD approaches for modeling survival under chemical stress. ecotoxmodels.orgecotoxmodels.org
For a substance like Nabam, which is unstable and degrades, TKTD models offer a more nuanced risk assessment. A TKTD model could simulate:
The uptake and elimination kinetics of the parent Nabam molecule.
The simultaneous formation and toxicokinetics of its degradate, ETU.
The combined dynamic toxic effects of this changing mixture on an aquatic organism.
This approach moves beyond a simple comparison of exposure to a static toxicity value, providing a time-dependent prediction of risk. While these models are increasingly used in research and are recognized by regulatory agencies, their formal integration into regulatory guidance documents is still evolving. ifremer.fr
Interactive Data Table: Conceptual Inputs for a Nabam/ETU TKTD Model This table outlines the key parameters and data types that would be required to build a mechanistic TKTD model for assessing the risk of Nabam and its primary degradate, Ethylene Thiourea (ETU), to an aquatic organism.
| Parameter Category | Required Data / Inputs | Purpose in Model |
| Exposure Profile | Time-variable concentrations of Nabam and ETU in the water column (e.g., from a pulsed discharge scenario). | Defines the external chemical stressor over time. |
| Chemical Properties | Water solubility, Log Kow for Nabam and ETU. | Informs the toxicokinetic (TK) parameters for uptake and partitioning. |
| Toxicokinetic (TK) Params | Species-specific uptake rate, elimination rate, and biotransformation rate (Nabam to ETU). | To calculate the internal concentration of both substances in the organism over time. |
| Toxicodynamic (TD) Params | No-Effect Concentration (NEC) or damage threshold, killing rate, or other effect parameters for both Nabam and ETU. | To link the calculated internal concentrations to the probability of an adverse effect (e.g., mortality). |
| Organism Properties | Species, life stage, body weight. | To scale TK parameters and define the biological system being modeled. |
Challenges in Assessing Risks from Complex Industrial Discharges Containing Nabam and its Degradates
Assessing the environmental risk of Nabam is complicated by its primary use as an industrial microbiocide in complex settings such as sugar mills, cooling water systems, and oil recovery operations. epa.gov The effluent from these facilities is not a simple solution of Nabam in water but rather a complex industrial discharge, which presents several distinct challenges for risk assessment. mdpi.commdpi.com
First, chemical instability and degradation are inherent properties of Nabam. It rapidly degrades into other compounds, most notably ETU. regulations.gov This means that the composition of the "contaminant" changes over time and with varying environmental conditions (e.g., pH, temperature, microbial activity). A risk assessment based solely on the toxicity of the parent Nabam molecule would be inaccurate, as the actual exposure is to a dynamic mixture of the parent compound and its degradates, each with a different toxicity profile. regulations.gov
Second, the effluent matrix itself poses a significant challenge. Industrial wastewater contains a multitude of other organic and inorganic substances, which can lead to unpredictable interactions. nih.govnih.gov These substances can cause synergistic (amplified) or antagonistic (reduced) toxic effects with Nabam and ETU. Furthermore, the components of the wastewater can alter Nabam's degradation rate and bioavailability, making it difficult to predict its environmental fate and effects based on pure laboratory data. mdpi.com
Third, analytical difficulties arise from the need to accurately measure the concentrations of both the unstable parent compound and its various degradates in a complex and often "dirty" wastewater matrix. This requires sophisticated analytical methods capable of separating and quantifying these specific compounds amidst numerous potential interferences.
Finally, the variability of industrial processes leads to fluctuations in the composition and volume of the discharged effluent. mdpi.com This results in pulsed and highly variable exposures in the receiving water bodies, a scenario that is difficult to assess with standard, static ecotoxicological tests but where mechanistic models like TKTD could be applied. ecotoxmodels.org Effectively managing the risk requires not just understanding the toxicity of Nabam, but also characterizing the entire effluent and the dynamic nature of the exposure. mdpi.com
Interactive Data Table: Summary of Risk Assessment Challenges for Nabam in Industrial Discharges This table summarizes the main difficulties encountered when trying to accurately assess the environmental risks associated with industrial wastewater containing Nabam.
| Challenge | Description | Implication for Risk Assessment |
| Chemical Instability | Nabam rapidly degrades into metabolites like ETU, which have different toxicological properties. regulations.gov | The assessment must consider the time-varying toxicity of a mixture, not just the parent compound. |
| Complex Effluent Matrix | Industrial discharges contain numerous other chemicals that can interact with Nabam and its degradates. mdpi.comnih.gov | Potential for synergistic or antagonistic toxic effects; bioavailability and degradation rates may be altered, leading to high uncertainty. |
| Exposure Dynamics | Discharges are often not continuous, leading to pulsed or fluctuating concentrations in the environment. mdpi.com | Standard toxicity tests with constant exposure may not accurately predict real-world impacts. Dynamic models (e.g., TKTD) are more appropriate. ecotoxmodels.org |
| Analytical Measurement | Accurately quantifying an unstable parent compound and its degradates in a complex wastewater matrix is difficult. | Difficulty in obtaining precise exposure data for risk characterization, potentially leading to miscalculation of environmental concentrations and risk. |
Q & A
Q. What experimental precautions are critical for handling and storing Nabam PESTANAL® to ensure analytical integrity?
Nabam’s limited shelf life and sensitivity to environmental conditions necessitate strict storage protocols. Store the standard at 2–8°C in airtight, light-resistant containers to prevent degradation . Before use, equilibrate the compound to room temperature to avoid condensation. For HPLC/GC analysis, prepare fresh working solutions in solvents validated for compatibility (e.g., acetonitrile or methanol) to minimize hydrolysis or solvent interactions .
Q. Which chromatographic techniques are most suitable for quantifying Nabam, and what parameters optimize separation?
Nabam is compatible with reverse-phase HPLC (C18 columns, mobile phase: acetonitrile/water with 0.1% formic acid) and GC (capillary columns like DB-5, carrier gas: helium). Adjust retention times by tuning gradient elution (HPLC) or temperature programming (GC). For example, a 40°C–280°C ramp in GC improves peak resolution for thermally stable derivatives . Validate methods using spike-and-recovery experiments in matrices (e.g., soil or water) to assess accuracy (target: 90–110% recovery) .
Q. How should researchers validate Nabam quantification methods to meet ISO/IEC 17025 standards?
Follow a six-step validation protocol:
Linearity : Establish calibration curves (R² ≥ 0.995) across the expected concentration range (e.g., 0.1–10 µg/mL).
LOD/LOQ : Determine via signal-to-noise ratios (3:1 for LOD, 10:1 for LOQ).
Precision : Calculate intraday/interday CV% (<15% acceptable).
Specificity : Confirm no interference from co-eluting compounds using diode-array detection (HPLC) or mass spectrometry.
Robustness : Test minor variations in pH, temperature, and flow rate.
Matrix effects : Compare solvent-based vs. matrix-matched calibrations to quantify suppression/enhancement .
Advanced Questions
Q. How can researchers resolve discrepancies in Nabam quantification data across different analytical platforms?
Discrepancies often arise from ionization suppression in LC-MS/MS (due to matrix components) or column aging in GC . Mitigate by:
- Using isotope-labeled internal standards (e.g., deuterated Nabam) to correct for matrix effects .
- Performing inter-laboratory comparisons with standardized protocols .
- Applying multivariate analysis (e.g., PCA) to identify outlier variables influencing reproducibility .
Document all parameters (e.g., column lot numbers, MS source conditions) to trace variability sources .
Q. What strategies optimize multi-residue analytical methods to include Nabam alongside structurally similar pesticides?
Design a LC-MS/MS-based method with the following steps:
Column selection : Use a biphenyl column for enhanced separation of polar analogs.
Gradient optimization : Employ a 10–95% acetonitrile gradient over 20 minutes.
MRM transitions : Select precursor/product ions (e.g., m/z 465 → 350 for Nabam) with dwell times ≥20 ms.
Matrix-matched calibration : Prepare standards in blank matrix extracts to correct for co-eluting interferences.
Refer to Yokley et al. (2002) for SPE cleanup protocols to reduce matrix complexity .
Q. How can researchers investigate Nabam’s environmental degradation pathways and identify toxic metabolites?
Use controlled photolysis/hydrolysis studies :
- Expose Nabam to UV light (λ = 254 nm) or aqueous solutions (pH 4–9) at 25°C.
- Monitor degradation via LC-HRMS to identify metabolites (e.g., ethylene thiourea).
- Apply QSAR models to predict metabolite toxicity and persistence .
For field samples, combine suspect screening (targeted MS/MS) with non-targeted analysis (TOF-MS) to detect transformation products .
Data Presentation and Reproducibility
Q. Table 1. Example Validation Parameters for Nabam in Soil Samples
| Parameter | HPLC-UV | GC-ECD |
|---|---|---|
| Linearity (R²) | 0.998 | 0.996 |
| LOD (µg/g) | 0.05 | 0.02 |
| Recovery (%) | 94 ± 3 | 88 ± 5 |
| Matrix effect (%) | -12 | +8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
